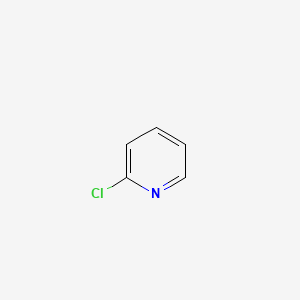

2-Chloropyridine

Description

This compound is a monochloropyridine.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDGRDCXVWSXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024810 | |

| Record name | 2-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloropyridine appears as a colorless oily liquid. Toxic by ingestion and/or skin absorption. Used to make other chemicals., Liquid, A colorless oily liquid; [CAMEO] | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

170 °C | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

68 °C (154 °F) - closed cup | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.00X10+4 mg/L t 25 °C, Slightly soluble in water, Soluble in alcohol, ether | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.205 g/cu cm at 15 °C | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.18 [mmHg], 2.18 mm Hg at 25 °C | |

| Record name | 2-Chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil, Oily liquid | |

CAS No. |

109-09-1, 68412-40-8 | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, chloro derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HMD45AYEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyridine: Fundamental Properties and Reactivity

Introduction

2-Chloropyridine is a pivotal heterocyclic building block in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This colorless to light yellow liquid, with the chemical formula C₅H₄ClN, is a halogenated derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.[1][2] The strategic placement of the chlorine atom at the 2-position profoundly influences the electronic properties of the pyridine ring, rendering it a versatile substrate for a wide array of chemical transformations. Its utility as a key intermediate stems from the lability of the carbon-chlorine bond and the potential for functionalization at other positions on the ring.[3] This guide provides a comprehensive overview of the fundamental properties and characteristic reactivity of this compound, offering insights into its behavior in key organic reactions and providing practical experimental protocols for its application.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its safe handling, purification, and characterization.

Physical Properties

This compound is a colorless, oily liquid under standard conditions.[4] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₄ClN | [1][5] |

| Molar Mass | 113.54 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow liquid | [1][5][6] |

| Density | 1.20 g/mL at 25 °C | [5][7][8] |

| Melting Point | -46 °C | [5][6] |

| Boiling Point | 166-170 °C | [4][5][6] |

| Flash Point | 65 °C (149 °F) | [1][4][6] |

| Solubility in Water | 27 g/L at 20 °C | [1][5] |

| Refractive Index (n²⁰/D) | 1.532 | [1][7][8] |

| logP | 1.22 | [4][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of this compound exhibits four distinct signals in the aromatic region. The proton at the 6-position (adjacent to nitrogen) is the most deshielded.

-

δ 8.32 (ddd, J = 4.8, 2.0, 0.9 Hz, 1H, H-6)

-

δ 7.64 (td, J = 7.7, 2.0 Hz, 1H, H-4)

-

δ 7.26 (ddd, J = 7.5, 4.8, 0.9 Hz, 1H, H-5)

-

δ 7.16 (ddd, J = 7.5, 2.0, 0.9 Hz, 1H, H-3)[2]

-

-

¹³C NMR (CDCl₃): The carbon NMR spectrum shows five signals, with the carbon bearing the chlorine atom being the most deshielded among the carbon atoms.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-Cl bond.

-

Key Absorptions (cm⁻¹): 3060-3010 (C-H stretching, aromatic), 1580, 1560, 1460, 1420 (C=C and C=N stretching of the pyridine ring), 1150-1000 (in-plane C-H bending), 750 (C-Cl stretching).[12]

Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

-

m/z (relative intensity): 113 (M⁺, 100%), 78 (M⁺ - Cl, 95%), 51 (C₄H₃⁺, 40%).[1][13] The isotopic pattern of the molecular ion, with a significant M+2 peak (approximately one-third the intensity of the M⁺ peak), is indicative of the presence of a chlorine atom.

Reactivity of this compound

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. This electronic arrangement makes the pyridine ring electron-deficient, particularly at the 2-, 4-, and 6-positions, and activates the C-Cl bond towards nucleophilic attack and oxidative addition in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

One of the most fundamental reactions of this compound is nucleophilic aromatic substitution (SₙAr), where the chloride is displaced by a variety of nucleophiles.[4]

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The negative charge in this intermediate is delocalized over the pyridine ring, with a significant resonance contributor placing the negative charge on the electronegative nitrogen atom. This stabilization is a key factor in the high reactivity of the 2-position towards nucleophilic attack.[15] The subsequent elimination of the chloride ion restores the aromaticity of the ring.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

The electron-withdrawing effect of the ring nitrogen makes the 2- and 4-positions particularly susceptible to nucleophilic attack.[15] In this compound, the attack occurs at the C-2 position, facilitated by the presence of a good leaving group (chloride).

A wide range of nucleophiles can be employed in SₙAr reactions with this compound:

-

Hydroxides (e.g., NaOH): Yield 2-hydroxypyridine.[14]

-

Alkoxides (e.g., NaOEt): Form 2-alkoxypyridines.

-

Amines (e.g., R₂NH): Produce 2-aminopyridines. This reaction can sometimes require harsh conditions, but the use of flow reactors at high temperatures can significantly improve yields and reduce reaction times.

-

Thiols (e.g., RSH): Give 2-thiopyridines.

-

Cyanide (e.g., KCN): Lead to 2-cyanopyridine.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction of this compound with boronic acids or their derivatives is a widely used method for the synthesis of 2-arylpyridines.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol, 2-5 mol%).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylpyridine.[5]

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[16] this compound readily participates in this reaction with a variety of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).

-

Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the secondary amine (1.1-1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the resulting 2-aminopyridine derivative by column chromatography.[17]

-

Stille Coupling: This reaction involves the coupling of this compound with organotin compounds (organostannanes) in the presence of a palladium catalyst.[3][18] It is a versatile method for forming carbon-carbon bonds.

-

Heck Reaction: The Heck reaction couples this compound with alkenes to form 2-vinylpyridines or substituted derivatives.[19]

-

Negishi Coupling: This reaction utilizes organozinc reagents to couple with this compound, catalyzed by palladium or nickel complexes.[9][20][21] It is known for its high functional group tolerance.

-

Sonogashira Coupling: This involves the coupling of this compound with terminal alkynes, providing a direct route to 2-alkynylpyridines.

-

Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides offers a direct method for the synthesis of 2-alkylated pyridines.[22]

Lithiation and Reactions with Electrophiles

The deprotonation of this compound with strong bases, particularly organolithium reagents, is a powerful strategy for introducing substituents at specific positions on the pyridine ring. The regioselectivity of this reaction is highly dependent on the base and reaction conditions.

-

With Lithium Diisopropylamide (LDA): LDA typically promotes lithiation at the C-3 position due to a directed ortho-metalation effect of the chlorine atom.

-

With n-Butyllithium (n-BuLi): The reaction with n-BuLi can be complex, often leading to nucleophilic addition to the C=N bond.

-

With BuLi-LiDMAE Superbase: A combination of n-butyllithium and lithium 2-(dimethylamino)ethoxide (LiDMAE) has been shown to achieve regioselective lithiation at the C-6 position. This "superbase" approach avoids nucleophilic addition and allows for the introduction of a wide range of electrophiles at this position.

Experimental Protocol: Regioselective C-6 Lithiation and Quenching with an Electrophile

-

Base Preparation: In a flame-dried, nitrogen-flushed flask, prepare the BuLi-LiDMAE reagent by reacting n-butyllithium with 2-(dimethylamino)ethanol in an appropriate solvent like hexane.

-

Lithiation: Cool the solution of this compound in an apolar solvent (e.g., hexane) to -78 °C. Add the pre-formed BuLi-LiDMAE reagent dropwise. Stir the mixture at this temperature for the specified time to ensure complete lithiation.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture at -78 °C.

-

Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the 6-substituted-2-chloropyridine derivative by column chromatography.

Applications in Synthesis

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of important molecules.

-

Pharmaceuticals: It is a key building block for numerous active pharmaceutical ingredients (APIs), including antihistamines (e.g., pheniramine), antiarrhythmics, and antifungal agents.[1]

-

Agrochemicals: this compound is used in the production of fungicides, insecticides, and herbicides.[1][2] For example, it is a precursor to pyrithione, an antifungal and antibacterial agent found in anti-dandruff shampoos.[2][5]

-

Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex substituted pyridines, which are important ligands in coordination chemistry and catalysis.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[6][10][23] It can cause severe skin and eye irritation.[6][10][23]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12] Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10][23]

Conclusion

This compound is a cornerstone of modern heterocyclic chemistry. Its unique electronic properties, arising from the interplay between the ring nitrogen and the chlorine substituent, endow it with a rich and versatile reactivity. A comprehensive understanding of its fundamental properties and its behavior in key transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and regioselective lithiation is essential for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical guidance for chemists working with this important synthetic intermediate.

References

- 1. Pyridine, 2-chloro- [webbook.nist.gov]

- 2. This compound(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 3. yufengchemicals.com [yufengchemicals.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 10. This compound(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound(109-09-1) IR Spectrum [chemicalbook.com]

- 13. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. yufengchemicals.com [yufengchemicals.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Stille reaction - Wikipedia [en.wikipedia.org]

- 19. yufengchemicals.com [yufengchemicals.com]

- 20. Negishi coupling - Wikipedia [en.wikipedia.org]

- 21. Negishi Coupling | NROChemistry [nrochemistry.com]

- 22. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 2-Chloropyridine (CAS: 109-09-1): Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-chloropyridine, a pivotal heterocyclic intermediate in the pharmaceutical and agrochemical industries. We will delve into its fundamental properties, molecular structure, established synthetic routes, characteristic reactivity, and critical applications, grounding the discussion in established scientific principles and field-proven insights.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of pyridine, an aromatic heterocyclic compound.[1] It is a colorless to light yellow, oily liquid at standard conditions.[2][3][4] Its identity is unequivocally established by its CAS Registry Number.

Core Identifiers

A compound's identity in research, manufacturing, and regulatory contexts relies on standardized identifiers. The definitive CAS number for this compound is 109-09-1.[5][6][7][8]

| Identifier | Value | Source |

| CAS Number | 109-09-1 | [5][6][7] |

| Molecular Formula | C₅H₄ClN | [2][6][7] |

| Molecular Weight | 113.54 g/mol | [2][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Chloropyridine, α-Chloropyridine | [1][3][7] |

| InChI Key | OKDGRDCXVWSXDC-UHFFFAOYSA-N | [5][7] |

Molecular Structure

The structure consists of a pyridine ring where a chlorine atom substitutes the hydrogen atom at the C-2 position (alpha position) adjacent to the nitrogen. This specific placement is critical to its reactivity.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application conditions. It is a combustible liquid that is soluble in alcohol and ether, with moderate solubility in water.[2][3]

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Boiling Point | 166 °C (at 714 mmHg) | |

| Melting Point | -46 °C | [2][5] |

| Density | ~1.20 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | ~1.532 | [2] |

| Water Solubility | 27 g/L at 20 °C | [2][5] |

| Vapor Pressure | 1.7 mmHg at 20 °C |

Section 2: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, each with distinct advantages regarding yield, selectivity, and process safety.

Overview of Synthetic Routes

-

Direct Chlorination of Pyridine: This method involves the high-temperature, vapor-phase reaction of pyridine with chlorine gas.[3] While direct, this process often requires high temperatures (>300°C) and can suffer from poor selectivity, leading to the formation of 2,6-dichloropyridine as a significant byproduct.[1][5][9]

-

From 2-Hydroxypyridine: The original reported synthesis involved the chlorination of 2-hydroxypyridine (or its tautomer, 2-pyridone) using a strong chlorinating agent like phosphoryl chloride (POCl₃) or phosgene (COCl₂).[1][4][5] This method is effective but involves harsh reagents.

-

From Pyridine-N-Oxide: This is often the preferred laboratory and industrial method due to its high yield and selectivity.[1][5][9] The N-oxide functionality activates the C-2 and C-6 positions for chlorination under milder conditions, and subsequent reduction removes the N-oxide to yield the target product.[9]

Featured Protocol: Synthesis from Pyridine-N-Oxide

This protocol describes a common and efficient two-step process. The causality behind this choice is rooted in reaction control; the N-oxide group acts as a powerful activating and directing group, mitigating the issues of low reactivity and poor selectivity seen in direct chlorination.[9]

Step 1: Chlorination of Pyridine-N-Oxide

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place pyridine-N-oxide.

-

Reaction: Cool the flask in an ice bath. Slowly add a chlorinating agent (e.g., POCl₃ or SO₂Cl₂) dropwise while maintaining the internal temperature below 10 °C. The electron-donating N-oxide group makes the C-2 position highly susceptible to electrophilic attack by the chlorinating agent.

-

Workup: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction by pouring it over crushed ice.

-

Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃) to a pH of 9-11.[9] Extract the aqueous layer multiple times with an organic solvent like dichloromethane or chloroform.

-

Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield this compound-N-oxide.

Step 2: Reduction of this compound-N-Oxide

-

Reaction: Dissolve the crude this compound-N-oxide from the previous step in a suitable solvent like acetic acid.

-

Reduction: Add a reducing agent, such as iron powder or phosphorus trichloride (PCl₃), in portions. The reducing agent selectively removes the oxygen atom from the N-oxide without affecting the chloro-substituent or the aromatic ring.

-

Workup: After the reaction is complete, filter off any solids. Neutralize the filtrate and extract the product with an organic solvent.

-

Purification: Purify the final product by distillation under reduced pressure to obtain pure this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the reactivity of the C-Cl bond, which is significantly influenced by the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of this compound is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile.[1][5] This reaction is facile because the electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (C-2) and para (C-4) positions, making them electrophilic and susceptible to nucleophilic attack.[10]

Caption: Generalized workflow for SNAr on this compound.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, providing significant stabilization. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring to yield the substituted product.[11] This reactivity is fundamental to its use in synthesizing a wide range of derivatives.[12]

Section 4: Spectroscopic Characterization

Verifying the identity and purity of this compound requires standard spectroscopic techniques. The data below are typical expected values.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Four distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C-6 (adjacent to N) will be the most downfield. The protons will exhibit characteristic doublet and triplet splitting patterns.[13][14] |

| ¹³C NMR | Five signals for the pyridine ring carbons. The carbon atom bonded to chlorine (C-2) will be significantly shifted due to the electronegativity of the halogen.[15] |

| Mass Spec. (EI) | A molecular ion peak (M⁺) at m/z = 113 and a characteristic (M+2)⁺ peak at m/z = 115 with an intensity ratio of ~3:1, confirming the presence of one chlorine atom.[7][16] |

| IR Spectroscopy | C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (~1400-1600 cm⁻¹), and a characteristic C-Cl stretching band.[4][17] |

Section 5: Core Applications in Research and Development

This compound is not an end-product but a crucial building block, primarily in the "three medicines": pharmaceuticals, pesticides, and herbicides.[3][9]

-

Pharmaceutical Synthesis: It is a key intermediate in the production of numerous active pharmaceutical ingredients (APIs).[3] Notable examples include:

-

Agrochemical Development: In agriculture, it is used to produce fungicides and insecticides that are vital for crop protection.[2] For example, it is a precursor for the insecticide pyripropoxyfen.[5]

-

Versatile Building Block: Beyond these specific roles, its ability to undergo SNAr reactions makes it a versatile tool for organic chemists to introduce the pyridyl moiety into complex molecules, which is a common structural motif in biologically active compounds.[2][12]

Section 6: Safety, Handling, and Environmental Considerations

This compound is a hazardous substance and must be handled with stringent safety protocols.

Hazard Identification

-

Toxicity: It is classified as toxic. It is fatal if inhaled or in contact with skin and toxic if swallowed.[5][18][19][20] The dermal LD₅₀ in rabbits is 64 mg/kg.[5]

-

Irritation/Corrosion: It causes skin irritation and serious eye damage.[18][20][21]

-

Organ Damage: May cause damage to organs (specifically the liver) through prolonged or repeated exposure.[21][22]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[18][21]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent vapor formation and inhalation.[18][21]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., PVC, neoprene).[20][22] Always inspect gloves before use and use proper removal techniques.

-

Eye Protection: Use chemical safety goggles and a face shield.[22]

-

Body Protection: Wear a lab coat or chemical-resistant overalls.[20]

-

Respiratory Protection: If ventilation is inadequate or in case of spills, wear an approved respirator with an organic vapor cartridge.[18][21]

-

-

Safe Handling Practices: Avoid all personal contact.[20] Do not eat, drink, or smoke in the handling area.[21][23] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[23]

-

Emergency Procedures:

-

Spills: Evacuate the area. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.[21]

-

Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[21] For eye contact, flush continuously with running water for at least 15 minutes.[20][21] If inhaled, move the person to fresh air. Seek immediate medical attention for any exposure.[21]

-

Environmental Fate

The introduction of a halogen to the pyridine ring significantly retards its microbiological degradation.[5] this compound is persistent in soil and water, with an estimated degradation time exceeding 30 days.[5] It should not be allowed to enter drains or waterways.[22]

References

- 1. chempanda.com [chempanda.com]

- 2. innospk.com [innospk.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. Pyridine, 2-chloro- [webbook.nist.gov]

- 8. 109-09-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. CN105418493A - this compound synthetic method - Google Patents [patents.google.com]

- 10. Why this compound and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 11. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. This compound(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. benchchem.com [benchchem.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Pyridine, 2-chloro- [webbook.nist.gov]

- 18. lobachemie.com [lobachemie.com]

- 19. This compound | 109-09-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. jubilantingrevia.com [jubilantingrevia.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. nj.gov [nj.gov]

The Synthesis of 2-Chloropyridine: A Journey Through Time and Technique

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Molecular Innovation

In the vast landscape of heterocyclic chemistry, 2-chloropyridine (C₅H₄ClN) stands as a cornerstone, a seemingly simple molecule that has played a pivotal role in the development of countless pharmaceuticals, agrochemicals, and advanced materials.[1] This colorless to light yellow liquid, with its characteristic pungent odor, is more than a mere building block; it is a versatile intermediate whose reactivity has been harnessed by chemists for over a century to construct complex molecular architectures.[1][2] Its significance lies in the strategic placement of the chlorine atom at the 2-position of the pyridine ring, which renders the carbon susceptible to nucleophilic substitution, opening a gateway to a diverse array of functionalized pyridines. This guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering a technical narrative that illuminates the evolution of its preparation from early, often arduous methods to the sophisticated and high-yield processes employed today. For the modern researcher, understanding this historical and synthetic landscape is not merely an academic exercise, but a means to appreciate the ingenuity of past chemists and to make informed, causality-driven decisions in the laboratory.

I. The Dawn of Pyridine Chemistry and the Emergence of a Chloro-Substituted Pioneer

The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated in its pure form in 1849 by the Scottish chemist Thomas Anderson from bone oil. However, it was not until the late 19th century that the systematic exploration of its derivatives began in earnest. The original synthesis of this compound is attributed to the chlorination of 2-hydroxypyridine (or its tautomer, 2-pyridone) with reagents like phosphoryl chloride (POCl₃).[1] This early method, while foundational, set the stage for a continuous quest for more efficient, selective, and scalable synthetic routes.

II. A Comparative Analysis of Synthetic Methodologies

The synthesis of this compound has evolved significantly since its initial preparation. Modern synthetic chemists have a diverse toolkit at their disposal, each with its own set of advantages and disadvantages. The choice of method is often dictated by factors such as desired yield, purity, scale, and the availability of starting materials. This section provides a detailed examination of the four principal synthetic routes to this compound, complete with mechanistic insights and experimental protocols.

A. From Pyridine-N-Oxide: A Tale of Regioselectivity and High Yield

The synthesis of this compound from pyridine-N-oxide is one of the most widely employed and efficient methods, prized for its high regioselectivity and excellent yields.[3] The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic attack.

The reaction with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine proceeds through a well-understood mechanism. The lone pair on the oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive intermediate. The chloride ion then acts as a nucleophile, attacking the activated 2-position of the pyridine ring. A subsequent elimination of a phosphate byproduct regenerates the aromaticity of the ring, yielding this compound. The presence of triethylamine is crucial as it acts as a base to neutralize the generated acid, driving the reaction to completion.

References

Spectroscopic Data of 2-Chloropyridine: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2-chloropyridine, a pivotal heterocyclic compound in the synthesis of pharmaceuticals and agrochemicals. An understanding of its spectroscopic signature is fundamental for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for monitoring chemical transformations. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering expert interpretation and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the four protons on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly influences the chemical shifts, causing the protons to be deshielded and resonate at a lower field compared to benzene.

The proton adjacent to the nitrogen (H-6) is the most deshielded due to the strong anisotropic effect of the nitrogen lone pair and its proximity to the electronegative atom. The remaining protons exhibit a complex splitting pattern due to spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~8.39 | Doublet of doublets | J = 4.8, 2.0 |

| H-4 | ~7.64 | Triplet of doublets | J = 7.7, 2.0 |

| H-5 | ~7.23 | Doublet of doublets | J = 7.7, 4.8 |

| H-3 | ~7.32 | Doublet of triplets | J = 7.7, 1.0 |

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and the spectrometer frequency. Data is compiled from various sources.[1]

The observed coupling constants are consistent with ortho (J ≈ 7-8 Hz), meta (J ≈ 2-3 Hz), and para (J ≈ 0-1 Hz) couplings in a pyridine ring system.

Caption: Spin-spin coupling interactions in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays five signals, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms. The carbon atom bonded to the chlorine (C-2) is significantly deshielded, as is the carbon adjacent to the nitrogen (C-6).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~150.1 |

| C-6 | ~149.8 |

| C-4 | ~139.3 |

| C-3 | ~124.3 |

| C-5 | ~122.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent. Data is compiled from various sources.[2][3][4]

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of this compound is essential for accurate structural verification.

Sample Preparation: [5][6][7][8][9]

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (around 50 mg) may be beneficial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is between 4-5 cm to allow for proper shimming.

-

Cap the NMR tube securely to prevent solvent evaporation.

Instrumental Acquisition: [8]

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a single scan is often sufficient, while ¹³C NMR will require multiple scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides characteristic signals for the aromatic ring and the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium |

| 1580-1550 | C=C and C=N stretching (ring vibrations) | Strong |

| 1460-1420 | C=C and C=N stretching (ring vibrations) | Strong |

| 1150-1100 | C-H in-plane bending | Medium |

| 780-740 | C-H out-of-plane bending | Strong |

| 750-700 | C-Cl stretching | Strong |

Note: Frequencies are approximate and can be influenced by the sampling method. Data is compiled from various sources.[10][11]

Caption: Key vibrational modes of this compound observed in IR spectroscopy.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of liquid samples with minimal preparation.[12][13][14][15][16]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Place a single drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common method that provides information about the molecular weight and the fragmentation pattern, which can aid in structural confirmation.

The mass spectrum of this compound exhibits a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a pair of peaks at m/z 113 and 115, with an intensity ratio of approximately 3:1.[17]

Major Fragmentation Pathways

Under electron ionization, the this compound molecular ion undergoes fragmentation, leading to several characteristic daughter ions.

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Fragmentation Pathway |

| 115 | [C₅H₄³⁷ClN]⁺ | Molecular ion with ³⁷Cl |

| 113 | [C₅H₄³⁵ClN]⁺ | Molecular ion with ³⁵Cl |

| 78 | [C₅H₄N]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion |

| 51 | [C₄H₃]⁺ | Loss of hydrogen cyanide (HCN) from the [C₅H₄N]⁺ ion |

digraph "2-Chloropyridine_Fragmentation" { bgcolor="transparent"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="[C₅H₄ClN]⁺˙\nm/z = 113, 115"]; F1 [label="[C₅H₄N]⁺\nm/z = 78"]; F2 [label="[C₄H₃]⁺\nm/z = 51"];

M -> F1 [label="- •Cl"]; F1 -> F2 [label="- HCN"]; }

Caption: Major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

The following is a generalized protocol for obtaining the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.[18][19][20][21][22]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the range of 10-100 µg/mL.

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, which separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Ionization:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

-

Integrated Spectroscopic Analysis

The collective interpretation of NMR, IR, and MS data provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra establish the connectivity of the atoms in the pyridine ring and the position of the chlorine substituent. The IR spectrum confirms the presence of the aromatic ring and the C-Cl bond. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that is consistent with the proposed structure, including the signature isotopic pattern of chlorine. This integrated approach is indispensable for the unambiguous characterization of this compound in research and industrial applications.

References

- 1. This compound(109-09-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(109-09-1) 13C NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. This compound(109-09-1) IR Spectrum [chemicalbook.com]

- 11. Pyridine, 2-chloro- [webbook.nist.gov]

- 12. agilent.com [agilent.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. researchgate.net [researchgate.net]

- 16. eng.uc.edu [eng.uc.edu]

- 17. yufengchemicals.com [yufengchemicals.com]

- 18. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

- 21. bitesizebio.com [bitesizebio.com]

- 22. as.uky.edu [as.uky.edu]

An In-Depth Technical Guide to 2-Chloropyridine: Properties, Reactivity, and Applications

Abstract

2-Chloropyridine (2-CP), a halogenated derivative of pyridine, stands as a cornerstone intermediate in the synthesis of a multitude of high-value compounds across the pharmaceutical and agrochemical industries. Its unique electronic structure, governed by the interplay between the electronegative chlorine atom and the electron-withdrawing pyridine ring nitrogen, imparts a distinct reactivity profile. This guide provides a comprehensive exploration of the physical and chemical properties of this compound, offering field-proven insights into its reactivity, synthetic applications, and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize this versatile synthon in their work.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a distinct, irritating odor.[1] Its physical properties are fundamental to its handling, storage, and application in various reaction conditions. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClN | [2][3] |

| Molar Mass | 113.54 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Melting Point | -46 °C | [1][2][4] |

| Boiling Point | 166 - 170 °C | [1][2][5] |

| Density | ~1.20 g/mL at 20-25 °C | [1][2][4] |

| Flash Point | 65 - 68 °C | [1][5] |

| Water Solubility | Sparingly soluble (~27 g/L) | [1][2][4] |

| Solubility | Miscible with most organic solvents, including ethanol and ether. | [1] |

| Vapor Pressure | ~2.18 mmHg at 25 °C | [1] |

| Refractive Index | n20/D ~1.532 | [4] |

| pKa (conjugate acid) | 0.49 | [2][4] |

The low pKa value highlights the electron-withdrawing nature of the pyridine ring, which is further accentuated by the inductive effect of the chlorine atom. This electronic feature is a critical determinant of its chemical reactivity, particularly in nucleophilic substitution reactions.

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is dominated by the chemistry at the C2-Cl bond and the ability to functionalize the pyridine ring itself. Understanding these pathways is crucial for its effective use in complex molecule synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this compound is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile.[2][3] The pyridine nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex), thereby activating the C2 position for nucleophilic attack.[6][7] This is in stark contrast to chlorobenzene, which is highly resistant to SNAr reactions.

Causality: The activation of the 2- and 4-positions in the pyridine ring towards nucleophilic attack is a direct consequence of the ability of the ring nitrogen to delocalize the negative charge of the intermediate.[6] The 3-position is not similarly activated.

Common nucleophiles include:

-

Amines: To form 2-aminopyridine derivatives.

-

Alkoxides/Thiolates: To form 2-alkoxy/thio-pyridines.

-

Carbon Nucleophiles: For C-C bond formation.

This reaction is the foundation for synthesizing numerous commercial products, including the antihistamine Pheniramine and the antiarrhythmic agent Disopyramide .[2][8]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Experimental Protocol: Uncatalyzed Amination in a Flow Reactor

While SNAr reactions on activated halopyridines are facile, unsubstituted this compound often requires harsh conditions (e.g., high temperatures, extended reaction times) for successful conversion.[9] Modern flow chemistry offers a robust solution.

-

System Setup: A continuous-flow microreactor system equipped with a high-temperature module is used.

-

Reagent Preparation: Prepare a solution of this compound (1.0 M) and the desired secondary amine (e.g., piperidine, 2.0 M) in a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Pump the reagent solution through the reactor, which is heated to a high temperature (e.g., 250-300 °C). The short residence time at high temperature overcomes the activation barrier without significant decomposition.[9]

-

Workup: The output stream is collected, cooled, and subjected to standard aqueous workup and purification (e.g., extraction followed by column chromatography) to yield the 2-aminopyridine product.

-

Validation: Product identity and purity are confirmed by NMR spectroscopy and mass spectrometry. This self-validating system ensures that the desired product is formed selectively under the specified conditions.

Directed ortho Metalation (DoM)

Functionalization of the pyridine ring via deprotonation is a powerful strategy. The reaction of this compound with organolithium reagents is highly dependent on the base used, allowing for exquisite regiochemical control.

-

With LDA: Using lithium diisopropylamide (LDA) in THF results in exclusive lithiation at the C-3 position, directed by the chlorine atom.[10]

-

With BuLi-LiDMAE: A "superbase" combination of n-butyllithium (BuLi) and lithium 2-(dimethylamino)ethoxide (LiDMAE) promotes an unusual and highly regioselective lithiation at the C-6 position.[10]

This differential reactivity allows for the selective introduction of electrophiles at either the C-3 or C-6 position, dramatically expanding the synthetic utility of the 2-CP scaffold.

Caption: Regioselective lithiation of this compound based on the choice of base.

Oxidation

Oxidation of this compound, typically with an oxidizing agent like hydrogen peroxide in acetic acid, yields this compound-N-oxide.[2][11] This N-oxide is a valuable intermediate in its own right. The N-oxide functional group further activates the pyridine ring, particularly at the 4-position, for both nucleophilic and electrophilic substitutions.[11][12][13]

Safety and Handling

This compound is a hazardous substance that requires strict handling protocols.

-

Toxicity: It is classified as toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin.[1][14] It is a lachrymator and causes severe irritation to the skin, eyes, and respiratory tract.[1][15] Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[1][16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a lab coat.[15][16]

-

Storage and Incompatibilities: Store in tightly closed containers in a cool, well-ventilated area away from sources of ignition.[17] It is incompatible with strong oxidizing agents and strong acids.[1][17]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a synthetically versatile and commercially significant building block. Its value is derived from a well-defined reactivity profile, highlighted by its susceptibility to nucleophilic aromatic substitution and the potential for regioselective functionalization through directed metalation. While its hazardous nature demands careful handling, a thorough understanding of its properties empowers chemists to leverage this potent intermediate for the efficient synthesis of complex and important molecules in the pharmaceutical and agricultural sciences.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chempanda.com [chempanda.com]

- 4. This compound CAS#: 109-09-1 [m.chemicalbook.com]

- 5. This compound | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Why this compound and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. lobachemie.com [lobachemie.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. nj.gov [nj.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Chloropyridine

Introduction: The Strategic Importance of 2-Chloropyridine in Medicinal Chemistry

This compound is a cornerstone building block in the synthesis of pharmaceuticals and agrochemicals.[1] This colorless to light yellow liquid, with the chemical formula C₅H₄ClN, serves as a versatile precursor for introducing the pyridine moiety, a privileged scaffold found in numerous biologically active compounds.[1][2] Its utility lies in the reactivity of the C2-chloro substituent, which can be readily displaced or engaged in a variety of powerful bond-forming reactions. This reactivity, however, is counterbalanced by the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic substitution but activates the C2 and C4 positions for nucleophilic attack.

This guide provides an in-depth exploration of the key synthetic transformations involving this compound for the preparation of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into experimental design and optimization. The focus is on providing researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this critical synthon.

Critical Safety and Handling Protocols

This compound is a hazardous substance and requires strict adherence to safety protocols. It is harmful if swallowed, fatal if it comes into contact with skin or is inhaled, and causes serious eye damage.[3]

2.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Always wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., PVC, nitrile) inspected prior to use. Wear protective boots and clothing to prevent any skin contact.[4][5] An emergency shower should be readily available.[6]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges is mandatory.[7]

2.2 Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of vapors or mist.[4][5] Grounding and bonding should be used to prevent the buildup of electrostatic charge.[3] Do not eat, drink, or smoke in the handling area.[6]

-

Storage: Store in tightly closed, non-iron containers in a cool, well-ventilated, and locked area.[6][7] Keep away from all sources of ignition, including heat, sparks, and open flames.[6]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents (peroxides, nitrates, etc.) and strong acids (hydrochloric, sulfuric, etc.).[6]

2.3 Spill and Waste Disposal

-

Spills: Evacuate the area immediately. Remove all ignition sources. Absorb the spill with an inert material like vermiculite or dry sand and place it in a sealed container for disposal.[6]

-

Disposal: this compound and its containers must be disposed of as hazardous waste.[5] This should be done through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7]

Key Synthetic Transformations of this compound

The reactivity of the C-Cl bond is the lynchpin of this compound's utility. The primary transformations fall into three main categories: Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Organometallic Reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for this compound. The electron-withdrawing nitrogen atom stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack, facilitating the displacement of the chloride.[8] This pathway is significantly more facile than for chlorobenzene and is a direct method for forming C-N, C-O, and C-S bonds.

Causality Behind Experimental Choices:

-

Nucleophile: Strong nucleophiles are required. For amines, primary and secondary amines are effective. For oxygen nucleophiles, alkoxides (e.g., sodium methoxide) are used.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to solvate the cation of the nucleophile and increase its reactivity.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy associated with disrupting the ring's aromaticity.[9]

Protocol 3.1.1: General Procedure for SNAr Amination (e.g., Synthesis of a Nevirapine Precursor)

This protocol is adapted from the general principles of Nevirapine synthesis, where a substituted this compound is reacted with an amine.[10][11]

Workflow for SNAr Amination

Caption: General workflow for an SNAr amination reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the this compound derivative (1.0 eq).

-

Reagent Addition: Add the amine nucleophile (1.1 - 2.0 eq) and a suitable base such as potassium carbonate or calcium oxide (2.0 eq).[11]

-

Solvent: Add a high-boiling polar solvent, such as diglyme or NMP, to the flask.

-

Reaction: Heat the reaction mixture to 130-150 °C and stir vigorously under a nitrogen atmosphere for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction and dilute the solvent.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 2-aminopyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-N and C-C bond formation, and they are highly applicable to less reactive aryl chlorides like this compound.

The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for forming C-N bonds, often proceeding under milder conditions with a broader substrate scope.[12] The key to its success with aryl chlorides is the use of specialized, bulky, and electron-rich phosphine ligands that facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[13]

Causality Behind Experimental Choices:

-

Catalyst System: A Pd(0) source (or a Pd(II) precatalyst like Pd(OAc)₂ that reduces in situ) is paired with a sterically hindered biarylphosphine ligand (e.g., RuPhos, Xantphos).[13][14] These bulky ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.

-

Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is most common, as it is strong enough to deprotonate the amine or the intermediate palladium-amine complex without competing as a nucleophile.[13]

-

Solvent: Anhydrous, deoxygenated apolar solvents like toluene or dioxane are standard.[15]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.2.1.1: Buchwald-Hartwig Amination of this compound

Step-by-Step Methodology:

-

Vessel Preparation: In a glovebox or under a strictly inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (NaOtBu, 1.4 eq) to an oven-dried Schlenk flask.

-

Reagent Addition: Add the this compound (1.0 eq) and the amine (1.2 eq).

-

Solvent: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the N-arylpyridine product.

| Parameter | Buchwald-Hartwig Amination | Classical SNAr Amination |

| Temperature | 80-110 °C[13] | >130 °C |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃[13] | K₂CO₃, CaO[11] |

| Substrate Scope | Broader (less reactive amines) | More limited (requires strong nucleophiles) |

| Key Reagent | Pd Catalyst / Phosphine Ligand | None |

| Pressure | Atmospheric | Can require sealed vessel/autoclave |

Table 1: Comparison of Buchwald-Hartwig and SNAr Amination Conditions.